molecular formula C7H11NO3 B1587314 (2-Oxopiperidin-1-yl)acetic acid CAS No. 72253-28-2

(2-Oxopiperidin-1-yl)acetic acid

Cat. No. B1587314
CAS RN: 72253-28-2
M. Wt: 157.17 g/mol
InChI Key: LKYYGCNRZKZWLZ-UHFFFAOYSA-N
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Patent
US08299070B2

Procedure details

Under a nitrogen atmosphere, to a solution of benzyl (2-oxopiperidin-1-yl)acetate (6.0 g, 24 mmol) in methanol (60 ml) was added 20% palladium hydroxide-carbon (400 mg) at room temperature, and the mixture was stirred for 4 hr under a hydrogen atmosphere at normal pressure. The reaction mixture was filtered through celite, and the filtrate was concentrated under reduced pressure to give the title compound (4.0 g, yield over weight).
Name
benzyl (2-oxopiperidin-1-yl)acetate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
palladium hydroxide carbon
Quantity
400 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[CH2:8][C:9]([O:11]CC1C=CC=CC=1)=[O:10]>CO.[OH-].[Pd+2].[OH-].[C]>[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[CH2:8][C:9]([OH:11])=[O:10] |f:2.3.4.5|

Inputs

Step One
Name
benzyl (2-oxopiperidin-1-yl)acetate
Quantity
6 g
Type
reactant
Smiles
O=C1N(CCCC1)CC(=O)OCC1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
palladium hydroxide carbon
Quantity
400 mg
Type
catalyst
Smiles
[OH-].[Pd+2].[OH-].[C]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 4 hr under a hydrogen atmosphere at normal pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O=C1N(CCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 106%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.